molecular formula C10H14CuO4 B075927 Copper(II) acetylacetonate CAS No. 13395-16-9

Copper(II) acetylacetonate

Cat. No. B075927
CAS RN: 13395-16-9
M. Wt: 261.76 g/mol
InChI Key: QYJPSWYYEKYVEJ-FDGPNNRMSA-L
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Description

Synthesis Analysis

Copper(II) acetylacetonate can be synthesized through the reaction between acetylacetone and copper salts like copper(II) acetate or copper(II) chloride. This process is economical and straightforward, leading to the production of bis(acetylacetonato)copper(II) as a stable complex. The synthesis involves direct interaction between the copper ion and the diketonate ligand, forming a chelate structure (Conradie, 2019).

Molecular Structure Analysis

Copper(II) acetylacetonate is characterized by a square-planar or distorted octahedral geometry around the copper center, depending on its coordination environment. The copper atom is coordinated by four oxygen atoms from two acetylacetonate ligands. This compound exhibits a monoclinic crystal structure with the copper(II) ions four-coordinated in a planar square configuration (Xue Jin-zhao, 2010).

Chemical Reactions and Properties

Copper(II) acetylacetonate is known for its catalytic properties, especially in oxidation reactions and in facilitating the Huisgen-click reaction, which is a cornerstone in organic synthesis and medicinal chemistry. This reactivity is attributed to its ability to alternate between different oxidation states and to facilitate the formation of active intermediates in chemical reactions (Yu-qin Jiang et al., 2017).

Physical Properties Analysis

The physical properties of copper(II) acetylacetonate, such as solubility, melting point, and color, can vary depending on the method of synthesis and the presence of additional ligands or solvents. The complexes are typically soluble in organic solvents and may exhibit solvatochromism, which is the change of color with the change of the solvent due to interactions between solvent and solute molecules (H. Miyamae et al., 1998).

Chemical Properties Analysis

The chemical properties of copper(II) acetylacetonate include its reactivity towards oxygen, ligands, and solvents, which can lead to various coordination geometries and oxidation states. It acts as a Lewis acid in some reactions, coordinating with additional ligands to form complex structures. The compound's stability in different environments and its reactivity towards other compounds are crucial for its application in catalysis and materials science (A. Paulovicova et al., 2001).

Scientific Research Applications

  • Marine Chemistry : Copper(II) acetylacetonate is used to determine stability constants and concentrations of copper chelators in seawater. This method offers advantages over previous techniques in studying copper speciation in marine environments (Moffett & Zika, 1987).

  • Magnetic Properties : It's involved in the study of copper(II) compounds with subnormal magnetic moments, where its structural properties contribute to understanding the magnetic characteristics of these compounds (Kato, Jonassen, & Fanning, 1964).

  • Photodiode Development : Copper(II) acetylacetonate is used in light detection, specifically in the fabrication of photodiodes. Its optical properties play a key role in UV and visible light absorption (Abdel-Khalek et al., 2018).

  • Encapsulation in Zeolites : The compound is used in the encapsulation of copper(II) complexes in zeolites, altering its structural and electronic properties. This application is significant in the field of materials science (Ferreira et al., 2000).

  • Solvent and Spectral Studies : Copper(II) acetylacetonate’s solvatochromic behavior is studied in various solvents, providing insights into electronic properties and interactions (Movahedi & Golchoubian, 2006).

  • Catalysis and Surface Functionalization : It is used in anchoring on activated carbon and other surfaces for catalysis, showing applications in material chemistry and environmental science (Silva et al., 2004).

  • Electron Spin Resonance Studies : The compound is significant in electron spin resonance studies, contributing to the understanding of molecular orbital wave functions in copper(II) compounds (Maki & Mcgarvey, 1958).

  • Photocatalysis : Copper(II) acetylacetonate is used in the photocatalytic degradation of dyes, demonstrating its utility in environmental cleanup and pollution control (Basu et al., 2010).

  • Gravimetric Analysis : It has been employed as a reagent for the gravimetric determination of copper(II), aiding in analytical chemistry (Mehta, Gupta, & Pania, 1972).

  • Chemical Vapor Deposition : This compound is used in the chemical vapor deposition of copper, providing insights into thin-film deposition processes (Hammadi, Lecohier, & Dallaporta, 1993).

  • Solvent-Solute Interaction Studies : Copper(II) acetylacetonate's interaction with various solvents is investigated spectrophotometrically, contributing to a deeper understanding of solvent effects in chemical reactions (Kalinowski & Gałazka, 1980).

  • Surface Functionalization of Clays : Its immobilization on clays for various applications demonstrates its versatility in materials chemistry (Pereira et al., 2007).

  • Support for Catalysts : It is anchored onto mesoporous materials for catalysis, highlighting its role in heterogeneous catalysis (Silva et al., 2006).

  • Catalysis in Ionic Liquids : Copper(II) acetylacetonate is used in ionic liquids as a catalyst, showing its application in green chemistry and sustainable processes (Kantam, Neelima, & Reddy, 2006).

  • Atomic Layer Deposition Processes : Its role in atomic layer deposition processes on various surfaces is crucial in understanding thin-film growth and material properties (Ma & Zaera, 2013).

  • Solid-State Photochemistry : Copper(II) acetylacetonate is used in the photochemical formation of copper(II) oxide films, contributing to materials science and photolithography (Buono-Core et al., 1999).

  • Elastic Crystal Studies : Its unique properties enable the study of structural changes in elastic crystals, providing insights into flexible materials for electronics and optical devices (Worthy et al., 2018).

Safety And Hazards

Copper(II) acetylacetonate can cause eye and skin irritation. It is harmful if absorbed through the skin, swallowed, or inhaled. It may also cause irritation of the digestive tract and respiratory tract .

Future Directions

Copper(II) acetylacetonate can be used as a precursor for atomic layer deposition of copper oxide for all-oxide photovoltaics . It can also be used as a catalyst for the aziridination of styrene and for Huisgen-Click reaction to synthesize 1,2,3-triazoles .

properties

IUPAC Name

copper;(Z)-4-hydroxypent-3-en-2-one
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InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZKXWKVVCCTZOLD-FDGPNNRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cu]
Source PubChem
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Molecular Formula

C10H16CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline]
Record name Cupric acetylacetonate
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Boiling Point

Sublimes
Record name CUPRIC ACETYLACETONATE
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Solubility

Slightly soluble in water; soluble in chloroform
Record name CUPRIC ACETYLACETONATE
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Product Name

Copper acetylacetonate

Color/Form

Blue powder

CAS RN

13395-16-9
Record name Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Record name Copper(II) 4-oxopent-2-en-2-olate
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Record name CUPRIC ACETYLACETONATE
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Melting Point

284 C degrees (decomposes)
Record name CUPRIC ACETYLACETONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of copper(II) acetylacetonate?

A1: The molecular formula of copper(II) acetylacetonate is Cu(C5H7O2)2 with a molecular weight of 261.75 g/mol. []

Q2: What spectroscopic data is available for characterization?

A2: Copper(II) acetylacetonate can be characterized by various techniques. This includes:

  • IR spectroscopy: Identifies functional groups and confirms the presence of acetylacetonate ligands. [, , ]
  • X-ray diffraction: Reveals the crystal structure and coordination geometry around the copper center, often showing a square planar configuration. []
  • EPR spectroscopy: Provides information about the electronic structure and coordination environment of the copper(II) ion. [, , ]

Q3: Is copper(II) acetylacetonate stable in air and moisture?

A3: Copper(II) acetylacetonate is generally considered air-stable, but it can be sensitive to moisture. []

Q4: What solvents is copper(II) acetylacetonate soluble in?

A4: It shows good solubility in organic solvents like chloroform, dimethylformamide (DMF), pyridine, and ethanol. [, , , ] The enthalpy change during dissolution in DMF and pyridine indicates specific solvation interactions, particularly with the copper ion. []

Q5: What are the prominent catalytic applications of copper(II) acetylacetonate?

A5: Copper(II) acetylacetonate is a versatile catalyst used in various organic reactions:

  • Aziridination of styrene: Catalyzes the formation of aziridines from styrene using PhI=NTs as a nitrogen source. While showing higher conversion compared to the homogeneous reaction, diffusion limitations can affect activity. []
  • Huisgen-Click Reaction: Efficiently catalyzes the synthesis of 1,2,3-triazoles from organic azides and alkynes in water, suitable for both two- and three-component reactions. []
  • Buchner Reaction: Catalyzes the chemospecific intramolecular Buchner reaction of N-benzyl-2-cyano-2-diazoacetamides to synthesize 9-aza-1-cyanobicyclo[5.3.0]deca-2,4,6-trien-10-ones. []
  • Oxidative Carbonylation of Methanol: Copper(II) acetylacetonate incorporated into Y zeolites exhibits high catalytic activity for the conversion of methanol to dimethyl carbonate, a valuable fuel additive. [, ]
  • Aerobic Epoxidation of Styrene: When supported on core-shell structured Fe3O4@SiO2 nanoparticles, it catalyzes styrene epoxidation using air as the oxygen source. This system allows for magnetic recovery and reuse of the catalyst. []

Q6: How does the solvent affect the catalytic activity of copper(II) acetylacetonate?

A6: The choice of solvent significantly influences the catalytic activity of copper(II) acetylacetonate. For instance, in the reduction of aromatic nitro-compounds using sodium borohydride, ethanol proves to be the most effective solvent. [] This emphasizes the importance of solvent optimization in reactions involving this catalyst.

Q7: Are there any examples of copper(II) acetylacetonate being used in heterogeneous catalysis?

A7: Yes, immobilizing copper(II) acetylacetonate on various supports enhances its utility in heterogeneous catalysis. Examples include:

  • Amine-functionalized hexagonal mesoporous silica (HMS): Improves styrene conversion in aziridination compared to the homogeneous counterpart, but diffusion limitations are observed. []
  • Triamine-functionalized activated carbon: Anchoring via Schiff condensation yields a catalyst active in various reactions. []
  • Core-shell structured Fe3O4@SiO2 nanoparticles: Allows magnetic recovery and reuse in styrene epoxidation. []
  • Ionic liquids: Facilitates catalyst recycling in aziridination and sulfimidation reactions. [, ]

Q8: Have computational methods been used to study copper(II) acetylacetonate?

A8: Yes, density functional theory (DFT) calculations have been employed to understand solvent effects on the optical and magnetic properties of copper(II) acetylacetonate. These studies successfully modeled solvatochromic shifts in electronic transitions and the influence of solvent basicity on EPR parameters. []

Q9: Can computational methods predict thermoelastic properties of materials containing copper(II) acetylacetonate?

A9: Yes, quasi-harmonic lattice dynamics calculations have been successfully used to determine the thermoelastic moduli of copper(II) acetylacetonate crystals. These calculations reveal anisotropic shrinkage of elastic moduli with increasing temperature, highlighting the importance of considering thermal effects in simulations. []

Q10: How do modifications to the acetylacetonate ligand affect the properties of copper(II) complexes?

A10: Modifications to the acetylacetonate ligand can significantly influence the properties of copper(II) complexes. For example:

  • Introduction of oxygen functionalities: Reaction with diacyl peroxides can introduce acyloxy groups into the acetylacetonate ligand, influencing its reactivity. []

Q11: Are there strategies to improve the stability or solubility of copper(II) acetylacetonate?

A11: While copper(II) acetylacetonate is generally stable, its sensitivity to moisture might require specific handling. Encapsulation in a pillared layered clay has been shown to alter its structure and potentially enhance stability. []

Q12: What analytical methods are used to quantify copper(II) acetylacetonate?

A12: Several analytical methods are used for quantification, including:

  • Atomic absorption spectroscopy (AAS): Measures the absorption of light by copper atoms to determine the concentration of copper(II) acetylacetonate. [, , ]
  • Inductively coupled plasma atomic emission spectroscopy (ICP-AES): A highly sensitive technique for determining the elemental composition of materials, including the copper content in the complex. []
  • X-ray photoelectron spectroscopy (XPS): Analyzes the surface composition and chemical states of copper in the complex, providing valuable insights into its interaction with support materials. [, , , , ]

Q13: Are there alternative compounds to copper(II) acetylacetonate in various applications?

A13: Yes, alternative copper precursors have been investigated for applications like atomic layer deposition (ALD), including copper(I)(N,N'-di-sec-butylacetamidinate) and copper(I)(N(1(dimethylvinylsiloxy)-1-methylethano)-2-imino-4-pentanoate) (Cu-KI5). [] The choice of the most suitable precursor depends on the specific application and desired film properties.

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